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Compound Focus: Elimusertib

CAS No.: 1876467-74-1

Cat. No.: S520491

Elimusertib Combination Therapy Profiles

Feature Elimusertib + FOLFIRI [1] [2] Elimusertib + Cisplatin [3]
Trial Identifier NCT04535401 NCT04491942
Patient Population Advanced or metastatic Advanced solid tumors

gastrointestinal malignancies

Elimusertib Dosing 20 mg BID, Days 1, 2, 15, 16 Various; MTD: 20 mg once, Day 2 (21-day
(28-day cycle) cycle)
Chemo Dosing Irinotecan 150 mg/m2, 5-FU 2000 Cisplatin 30 mg/m2, Days 1 & 8 (MTD)

mg/m2 (FOLFIRI)

Maximum Tolerated Not reached - Trial stopped Defined (20 mg Elimusertib, 30 mg/m?
Dose (MTD) early due to toxicity Cisplatin)

Key Dose-Limiting Febrile neutropenia, mucositis, Creatinine increase, hypokalemia, febrile
Toxicities (DLTS) nausea, vomiting, neutropenia neutropenia, thrombocytopenia

Most Common Neutropenia, leukopenia, Hematologic toxicities (neutropenia,
Grade 3/4 AEs lymphopenia, mucositis thrombocytopenia)
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Feature Elimusertib + FOLFIRI [1] [2] Elimusertib + Cisplatin [3]

Efficacy (Best Stable Disease (4 out of 6 1 Partial Response; 5 Stable Disease (out

Response) evaluable patients) of 10 evaluable patients)

Feasibility Not feasible - Intolerable toxicity = Not warranted - Toxicity requires

Conclusion significant dose de-escalation; modest
activity

Experimental Protocols & Key Findings

Here is a more detailed look at the design and critical outcomes of these clinical trials.

Trial Design and Methodology

¢ Elimusertib + FOLFIRI (ETCTN 10406): This was a Phase | trial for gastrointestinal malignancies
using a Bayesian Optimal Interval design. The starting dose of Elimusertib was 20 mg orally twice
aday ondays 1, 2, 15, and 16 of a 28-day cycle. It was combined with standard FOLFIRI (Irinotecan
150 mg/m2 and 5-FU 2000 mg/m?) [1] [2].

o Elimusertib + Cisplatin: This Phase Ib trial employed a standard 3 + 3 dose escalation design.
The initial dose level was cisplatin 60 mg/mz2 IV on day 1, with Elimusertib 20 mg BID on days 2 and
9 of a 21-day cycle. Due to DLTs, the protocol was amended to explore lower and split doses [3].

Critical Observations and Safety Signals

e Severe Myelotoxicity: Both combinations were characterized by significant hematological toxicity.
The trial with FOLFIRI reported grade 4 neutropenia, while the cisplatin combination reported DLTs of
febrile neutropenia and thrombocytopenia [3] [1].

e Therapy-Related AML: A critical safety signal emerged from the FOLFIRI combination trial, which
reported the first observed case of therapy-related acute myeloid leukemia (t-AML). The study
authors concluded that ongoing trials of ATR inhibitors with DNA-damaging chemotherapy should
monitor for this serious risk [1] [2].

¢ Lack of Robust Efficacy: Despite preclinical synergy, clinical efficacy was modest. The FOLFIRI
combination resulted only in stable disease. The cisplatin combination showed one partial response
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in a patient with clear-cell ovarian cancer and stable disease in half of the evaluable patients, which
was deemed insufficient to warrant further development [3] [1].

Interpretation for Drug Development Professionals

The experimental data indicates that combining Elimusertib with DNA-damaging chemotherapy backbones

presents major clinical hurdles.

¢ Narrow Therapeutic Index: For both regimens, the effective dose of Elimusertib was very close to
the toxic dose. Achieving a clinically active drug exposure without triggering severe hematological
toxicities like neutropenia and thrombocytopenia proved difficult [3] [1].

¢ Mechanistic Synergy and Toxicity: The preclinical rationale for these combinations is sound—ATR
inhibition prevents cancer cells from repairing DNA damage caused by chemotherapy. However, this
mechanism also affects rapidly dividing bone marrow cells, leading to the observed on-target, off-
tissue toxicity that limits their therapeutic window [3] [1].

e Path Forward for ATR Inhibitors: The consistent toxicity profile across combinations suggests that
future strategies should explore alternative dosing schedules, stronger patient selection based on
biomarker status (e.g., ATM loss), or combinations with other targeted agents rather than cytotoxic
chemotherapy [3].

The diagrams below summarize the clinical development journey and the mechanistic rationale behind the

toxicity of these combinations.
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Clinical Development Pathway

Mechanism of Action & Toxicity
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In summary, the current clinical evidence does not support the further development of Elimusertib with

FOLFIRI or cisplatin due to an unfavorable risk-benefit profile.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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